molecular formula C17H16N4O3S B6130895 2-({[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol CAS No. 5773-75-1

2-({[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol

Cat. No. B6130895
CAS RN: 5773-75-1
M. Wt: 356.4 g/mol
InChI Key: LWDZORXBJGJVBW-VCHYOVAHSA-N
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Description

The compound “2-({[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol” is a unique chemical with the linear formula C16H14N4O2S . It’s part of a collection of rare and unique chemicals provided to early discovery researchers .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, two series of 3-mercapto-1,2,4-triazole derivatives containing alkoxy substituents different in size and position were synthesized . Their structures were characterized by FT-IR, 1H NMR, 13C NMR spectroscopy, and elemental analysis .

Scientific Research Applications

Biomedical Applications

The compound has potential applications in the biomedical field, particularly in targeted drug delivery systems. Its structural similarity to certain bioactive molecules could make it a candidate for conjugation with drugs, enhancing their delivery to specific sites within the body .

Environmental Science

In environmental sciences, the compound’s derivatives could be used for the removal of toxic contaminants from industrial wastewater. Its ability to bind with various pollutants may help in developing more efficient filtration methods .

Agricultural Science

The agricultural sector could benefit from the compound’s properties by using it as a component in pesticides or fertilizers. Its chemical structure could be tailored to target specific pests or to enhance nutrient absorption in plants .

Chemical Synthesis

This compound serves as a precursor in chemical syntheses, particularly in the formation of more complex organic molecules. Its reactive sites allow for various modifications, making it a versatile building block in organic chemistry .

Sensor Technology

Due to its reactive nature, the compound could be utilized in the development of chemical sensors. These sensors could detect changes in the environment or be used in medical diagnostics to sense biomarkers .

Pharmacological Research

The compound’s derivatives have shown promise in pharmacological research, with potential applications in the development of new therapeutic agents. Its structural features could be exploited to create compounds with antimicrobial, antifungal, or anti-inflammatory properties .

properties

IUPAC Name

4-[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]-3-(4-methoxyphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3S/c1-23-13-8-6-11(7-9-13)16-19-20-17(25)21(16)18-10-12-4-3-5-14(24-2)15(12)22/h3-10,22H,1-2H3,(H,20,25)/b18-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWDZORXBJGJVBW-VCHYOVAHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=C(C(=CC=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=C(C(=CC=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80417091
Record name STK101736
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80417091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5773-75-1
Record name STK101736
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80417091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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